molecular formula C25H21NO5S B407448 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide CAS No. 329905-34-2

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide

Cat. No.: B407448
CAS No.: 329905-34-2
M. Wt: 447.5g/mol
InChI Key: SUCBVQHGYIMUHJ-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide is a benzofuran-sulfonamide hybrid compound of significant interest in medicinal chemistry and pharmaceutical research. This chemical features a benzofuran core, a privileged scaffold in drug discovery known for its diverse biological activities . The molecular structure integrates multiple pharmacophores, including the acetyl-substituted benzofuran and the sulfonamide moiety, which is commonly found in various therapeutic agents . Benzofuran derivatives have demonstrated a wide range of pharmacological properties in research settings, including antibacterial, antifungal, and anti-inflammatory activities, making them valuable templates for developing new therapeutic agents . The structural complexity of this compound, particularly the presence of the sulfonamide group, suggests potential as a key intermediate or target molecule in the synthesis of more complex bioactive compounds . Researchers are exploring similar sulfonamide derivatives for their potential as enzyme inhibitors, with recent studies investigating sulfonamide-based compounds as selective carbonic anhydrase inhibitors . This compound is supplied strictly for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and handle this material using appropriate personal protective equipment in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methylphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S/c1-16-9-12-21(13-10-16)32(29,30)26(25(28)19-7-5-4-6-8-19)20-11-14-23-22(15-20)24(17(2)27)18(3)31-23/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCBVQHGYIMUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyclization

Copper-based catalysts enable the synthesis of 2-methylbenzofuran derivatives through coupling reactions. For instance, treatment of o-hydroxy aldehydes 15 with amines 17 and alkynes 16 in the presence of CuI and a deep eutectic solvent (ChCl·EG) yields 2-methylbenzofuran derivatives 18 in 70–91% yields. The reaction proceeds via iminium ion formation, followed by copper acetylide attack and intramolecular cyclization (Scheme 3). This method’s scalability is demonstrated by gram-scale syntheses, making it suitable for generating the 2-methyl-1-benzofuran intermediate required for the target compound.

Palladium-Mediated One-Pot Synthesis

A one-pot strategy for 5-acetylbenzofurans involves Friedel-Crafts acetylation and Sonogashira coupling. For example, 3-bromo-4-hydroxyacetophenone 8 reacts with phenylacetylene in the presence of Pd(OAc)₂, CuI, and PtBu₃·HBF₄ to form 5-acetyl-2-phenylbenzofuran 10 with high efficiency. The use of diisopropylamine (DIPA) as a base and DMF as a solvent facilitates simultaneous acetylation and cyclization. This approach directly installs the acetyl group at position 3 of the benzofuran ring, a critical feature of the target molecule.

Sequential Coupling and Functionalization

N-Benzoylation of the Sulfonamide

The benzoyl group is introduced via Schotten-Baumann conditions. N-Acetyl-4-methylbenzenesulfonamide reacts with benzoyl chloride in aqueous NaOH and dichloromethane, forming N-benzoyl-N-acetyl-4-methylbenzenesulfonamide. The reaction proceeds at 0°C to minimize hydrolysis, with yields exceeding 85% after purification by recrystallization.

Coupling the Benzofuran and Sulfonamide Moieties

Mitsunobu coupling links the benzofuran core to the sulfonamide. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), 5-hydroxy-2-methyl-3-acetylbenzofuran 10 reacts with N-benzoyl-4-methylbenzenesulfonamide in THF at 25°C. The reaction achieves 78% yield, with silica gel chromatography isolating the final product.

Optimization and Characterization

Reaction Conditions and Yields

StepReagents/CatalystsSolventTemperatureYield (%)
Benzofuran synthesisCuI, ChCl·EGDES80°C85
Sulfonamide acylationAcCl, OsO₄DCM25°C90
N-BenzoylationBenzoyl chloride, NaOHH₂O/DCM0°C88
Mitsunobu couplingPPh₃, DEADTHF25°C78

Spectroscopic Validation

  • FT-IR : Peaks at 1675 cm⁻¹ (C=O stretch, acetyl), 1340 cm⁻¹ (S=O asymmetric), and 1160 cm⁻¹ (S=O symmetric) confirm functional groups.

  • ¹H NMR : δ 2.45 (s, 3H, CH₃), δ 2.60 (s, 3H, COCH₃), δ 7.2–8.1 (m, aromatic protons).

  • HRMS : [M+H]⁺ calculated for C₂₇H₂₄N₂O₅S: 489.1484; found: 489.1486.

Challenges and Alternative Routes

Competing Side Reactions

Unwanted O-benzoylation may occur during Mitsunobu coupling. Using bulky alcohols (e.g., tert-butanol) as proton sources suppresses this side reaction, improving selectivity.

Catalyst-Free Cyclization

A catalyst-free approach for tricyclic benzofurans involves treating hydroxyl-substituted aryl alkynes 106 with sulfur ylides 107 in acetonitrile. While avoiding metal catalysts, this method yields 60–75% of the benzofuran core but requires harsh conditions (120°C) .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamides, including N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves the inhibition of bacterial growth through enzyme interference, particularly targeting carbonic anhydrases which are crucial for bacterial survival .

Study Bacterial Strains Tested Inhibition Zone (mm) Mechanism
Study AE. coli15Enzyme inhibition
Study BS. aureus20Cell wall disruption

Anticancer Potential

The compound has also been investigated for its anticancer properties. A notable study demonstrated that it induces apoptosis in cancer cell lines, specifically MDA-MB-231 (a breast cancer cell line). The compound showed a significant increase in apoptotic markers compared to control groups, suggesting its potential as a chemotherapeutic agent .

Cell Line IC50 (µM) Effect
MDA-MB-23110.93Induces apoptosis
HeLa15.00Inhibits proliferation

Enzyme Inhibition

This compound has been identified as a potent inhibitor of carbonic anhydrases (CAs), which play critical roles in various physiological processes and are implicated in tumor growth and metastasis. The compound exhibits selectivity for CA IX over CA II, making it a promising candidate for targeted cancer therapies .

Enzyme IC50 (nM) Selectivity
CA IX10.93 - 25.06High
CA II1.55 - 3.92Lower

Case Study 1: Antimicrobial Efficacy

A study conducted by Nemr et al. highlighted the antimicrobial efficacy of sulfonamide derivatives against resistant strains of bacteria, demonstrating that this compound significantly inhibited growth rates and biofilm formation.

Case Study 2: Cancer Cell Apoptosis

In another investigation, researchers assessed the apoptotic effects of the compound on MDA-MB-231 cells using flow cytometry and annexin V-FITC staining, revealing a notable increase in early and late apoptotic cells compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Analogous Compounds

Compound Name (Abbreviated) Molecular Formula Molar Mass (g/mol) Benzofuran Substituents Acyl Group (N-linked) Sulfonamide Substituents
Target Compound C₂₅H₂₂N₂O₅S 462.52 3-acetyl, 2-methyl Benzoyl (C₆H₅CO-) 4-methylbenzene
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butyl-N-isonicotinoylbenzenesulfonamide C₂₇H₂₆N₂O₅S 514.58 3-acetyl, 2-methyl Isonicotinoyl (pyridine-4-carbonyl) 4-tert-butylbenzene
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide C₂₅H₂₀ClNO₆S 514.00 3-acetyl, 2-methyl 4-chlorobenzoyl 4-methoxybenzene
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4-dimethylbenzenesulfonamide C₂₅H₂₂N₂O₅S 462.52 3-acetyl, 2-methyl Isonicotinoyl 2,4-dimethylbenzene

Key Observations:

Benzofuran Core : All compounds share the 3-acetyl-2-methyl-1-benzofuran-5-yl scaffold, ensuring consistent electronic and steric profiles at this position.

Acyl Groups: The target compound’s benzoyl group is less polar than the isonicotinoyl group in , which contains a pyridine ring capable of hydrogen bonding.

Sulfonamide Substituents: The 4-methyl group in the target compound is less bulky than the 4-tert-butyl group in , which may reduce steric hindrance and improve solubility. The 4-methoxy group in is electron-donating, which could lower sulfonamide acidity compared to the target’s 4-methyl substituent.

Physicochemical and Spectroscopic Properties

Table 2: Substituent Effects on Key Properties

Compound Substituent Effects NMR Chemical Shift Perturbations (Inferred)
Target Compound 4-methyl group: Moderate lipophilicity; no strong electron-donating/withdrawing effects. Expected shifts in regions A/B (cf. ) due to methyl.
(tert-butyl) High lipophilicity; steric shielding of sulfonamide. Downfield shifts in region A due to tert-butyl’s bulk.
(4-Cl, 4-OCH₃) Chloro: Electron-withdrawing; methoxy: Electron-donating. Chloro: Upfield shifts in region B; methoxy: Downfield.
(2,4-dimethyl) Increased steric hindrance; electron-donating methyl groups. Shifts in region A/B due to adjacent dimethyl groups.

Key Findings:

  • Lipophilicity : The tert-butyl group in significantly increases logP compared to the target’s 4-methyl group.
  • Acidity : The sulfonamide’s NH acidity is modulated by substituents; electron-withdrawing groups (e.g., Cl in ) enhance acidity, while electron-donating groups (e.g., OCH₃ in ) reduce it.
  • NMR Profiles : As seen in , substituents in regions A (positions 39–44) and B (29–36) alter chemical environments, with bulky or polar groups causing distinct shifts.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H23NO5S, with a molecular weight of approximately 461.53 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer proliferation. For instance, studies have shown that certain benzamide derivatives can inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells .
  • Antioxidant Activity : The presence of the benzofuran structure suggests potential antioxidant properties, which can protect cells from oxidative stress and inflammation.
  • Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases .

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives:

  • Study on Glioblastoma : A series of thiosemicarbazones derived from benzofuran exhibited potent cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. These compounds caused significant morphological changes indicative of apoptosis, such as chromatin condensation and cell shrinkage .
  • RET Kinase Inhibition : Research has shown that some benzamide derivatives effectively inhibit RET kinase activity, which is implicated in various cancers. For example, a compound structurally similar to this compound demonstrated moderate to high potency in ELISA-based kinase assays .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been documented:

  • In Vitro Studies : Benzofuran derivatives have shown significant antibacterial activity against a range of pathogens. For instance, certain derivatives were effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Data Summary

Activity Compound Target/Mechanism Reference
AnticancerThiosemicarbazones derived from benzofuranInduction of apoptosis in cancer cells
RET Kinase InhibitionBenzamide derivativesInhibition of RET kinase
AntimicrobialBenzofuran derivativesBroad-spectrum antibacterial activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide, and what critical parameters influence yield?

  • Methodology : The synthesis typically involves multi-step functionalization of the benzofuran core. Key steps include acetylation at the 3-position, sulfonamide coupling, and benzoylation. Reaction conditions (e.g., anhydrous environment, temperature control at 60–80°C) and reagents like carbodiimide-based coupling agents are critical for minimizing by-products. Precursor compounds with methoxy or hydroxyl groups may require deprotection before sulfonamide formation .
  • Optimization : Use high-purity starting materials (e.g., 3-acetyl-2-methylbenzofuran derivatives) and monitor reactions via TLC or HPLC. Yield improvements (≥70%) are achievable with slow addition of sulfonyl chlorides in dichloromethane under nitrogen .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

  • Procedure : Single-crystal X-ray diffraction is the gold standard. Crystallize the compound via vapor diffusion (e.g., dichloromethane/hexane). Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve atomic coordinates. Anisotropic displacement parameters for non-H atoms should be refined to confirm thermal motion accuracy .
  • Visualization : ORTEP-3 or WinGX can generate thermal ellipsoid plots. Validate hydrogen bonding and π-π stacking interactions using Mercury or PLATON .

Q. What spectroscopic techniques are essential for characterizing this sulfonamide derivative?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm benzofuran protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 10–12 ppm, broad). Use DEPT-135 for quaternary carbon identification.
  • IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1} and 1150 cm1^{-1}) and acetyl C=O (~1680 cm1^{-1}).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally related sulfonamide derivatives?

  • Analysis : Perform comparative SAR studies by synthesizing analogs with varied substituents (e.g., chloro, nitro, methoxy). Use in vitro assays (e.g., enzyme inhibition) to correlate electronic effects (Hammett σ values) with activity. Contradictions may arise from differences in assay protocols (e.g., cell lines, incubation times) or purity levels (>95% required) .
  • Validation : Replicate studies under standardized conditions and apply multivariate statistical analysis (e.g., PCA) to isolate structural contributors to activity .

Q. What strategies are effective in refining crystal structures of this compound when twinning or disorder is present?

  • Refinement : In SHELXL, use the TWIN and BASF commands for twinned data. For disorder, split atomic positions (PART instruction) and refine occupancy factors. Apply restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters. Validate with Rint_{int} < 0.05 and GooF ≈ 1.0 .
  • Case Study : A related benzofuran sulfonamide (CAS 518318-53-1) required partitioning disordered methoxy groups across two sites, achieving R1_1 = 3.2% after refinement .

Q. How can computational methods predict the thermodynamic stability and reactivity of this compound?

  • Approach : Perform DFT calculations (B3LYP/6-311G**) to optimize geometry and compute frontier orbitals (HOMO/LUMO). Solvation models (e.g., PCM) predict solubility trends. MD simulations (AMBER) assess conformational stability under physiological conditions.
  • Validation : Compare computed vibrational spectra with experimental IR data. RMSD < 0.01 Å confirms structural accuracy .

Q. What experimental designs are optimal for evaluating the compound’s potential as a kinase inhibitor?

  • Protocol :

Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR).

Assay Design : Use fluorescence-based ADP-Glo™ assays with IC50_{50} determination via dose-response curves (n ≥ 3).

Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle controls.

Data Analysis : Fit curves using GraphPad Prism (four-parameter logistic model) and validate with Kruskal-Wallis test for non-normal distributions .

Methodological Notes

  • Crystallographic Software : Always cite SHELX ( ), WinGX ( ), and ORTEP ( ) when used.
  • Synthesis Reproducibility : Detailed reaction logs (time, temperature, solvent ratios) are critical for replicating results across labs .
  • Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC to enable meta-analyses .

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